Ac-RGK-AMC Trifluoroacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-RGK-AMC Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ac-RGK-AMC Trifluoroacetate primarily undergoes enzymatic reactions rather than traditional chemical reactions. The key reaction involves the deacetylation of the lysine residue by HDACs, followed by cleavage by trypsin to release the fluorescent AMC group .
Common Reagents and Conditions
HDAC Enzymes: These enzymes catalyze the deacetylation of the lysine residue.
Trypsin: This protease cleaves the peptide to release the fluorescent AMC group.
Major Products
The major product of the enzymatic reaction is the release of the fluorescent AMC group, which can be quantified to measure HDAC activity .
Scientific Research Applications
Ac-RGK-AMC Trifluoroacetate is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used to study the kinetics and inhibition of HDACs, which are important for understanding gene regulation and epigenetics.
Cancer Research: HDAC inhibitors are being developed as potential cancer therapeutics, and this compound is used to screen and characterize these inhibitors.
Drug Development: The compound is used in high-throughput screening assays to identify new HDAC inhibitors.
Molecular Biology: It helps in studying protein-protein interactions and post-translational modifications.
Mechanism of Action
The mechanism of action of Ac-RGK-AMC Trifluoroacetate involves its role as a substrate for HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, which is then cleaved by trypsin to release the fluorescent AMC group. This fluorescence can be measured to determine the activity of the HDACs .
Comparison with Similar Compounds
Similar Compounds
Ac-RGK-AMC Acetate: Similar to the trifluoroacetate salt but with different counterions.
Ac-RGK-AMC Hydrochloride: Another variant with different counterions.
Ac-RGK-AMC Sulfate: Used in similar assays but may have different solubility and stability properties.
Uniqueness
Ac-RGK-AMC Trifluoroacetate is unique due to its high purity and stability, making it ideal for sensitive biochemical assays. The trifluoroacetate counterion also enhances its solubility in aqueous solutions, which is beneficial for enzymatic reactions .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSVKPYXQKDBAS-FKLPMGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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